4-Chloro-8-methoxy-2-methylquinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-8-methoxy-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-12-9-7(10(11)13-6)4-3-5-8(9)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOQXCVZNXOFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444719 | |
| Record name | 4-chloro-8-methoxy-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154288-17-2 | |
| Record name | 4-chloro-8-methoxy-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Spectrum and Therapeutic Investigations of 4 Chloro 8 Methoxy 2 Methylquinazoline Derivatives
Anticancer Activities and Molecular Targets
The quinazoline (B50416) scaffold is recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities. nih.govbeilstein-journals.org Derivatives of 4-Chloro-8-methoxy-2-methylquinazoline, in particular, have been extensively investigated as potential antitumor agents. nih.govbeilstein-journals.org These compounds function by targeting various key molecules involved in cancer cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A prominent mechanism of action for many quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase (RTK) family. nih.govbeilstein-journals.org The 4-anilinoquinazoline (B1210976) framework, which can be synthesized from 4-chloroquinazoline (B184009) precursors, is a common pharmacophore for EGFR inhibitory activity. mdpi.com Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on this structure. nih.govnih.gov
Research has shown that substitutions on both the quinazoline ring and the aniline (B41778) moiety significantly influence inhibitory potency. mdpi.com For instance, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline was identified as a highly potent inhibitor of EGFR's tyrosine kinase activity, with an IC50 value of 0.025 nM. acs.org Further modifications, such as the diethoxy derivative [4-(3-bromoanilino)-6,7-diethoxyquinazoline], resulted in even greater potency, with an IC50 of 0.006 nM, making it one of the most potent EGFR kinase inhibitors reported. acs.org The presence of electron-withdrawing groups like chloro or bromo on the aniline ring is often advantageous for antiproliferative activity. mdpi.com
More recent studies have focused on developing dual-target inhibitors to overcome resistance. One such study designed 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors. nih.gov A lead compound from this series, TS-41, demonstrated potent inhibitory activity against EGFRL858R with an IC50 value of 68.1 nM. nih.gov This compound also showed excellent inhibitory activity on NSCLC cell lines like H1975 and PC-9, with IC50 values of 1.48 µM and 2.76 µM, respectively. nih.gov
| Compound | Target/Cell Line | Inhibitory Concentration (IC50) |
|---|---|---|
| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | EGFR Kinase | 0.025 nM acs.org |
| 4-(3-Bromoanilino)-6,7-diethoxyquinazoline | EGFR Kinase | 0.006 nM acs.org |
| TS-41 (4-(2-fluorophenoxy)-7-methoxyquinazoline derivative) | EGFRL858R Kinase | 68.1 nM nih.gov |
| TS-41 | H1975 NSCLC Cells | 1.48 µM nih.gov |
| TS-41 | PC-9 NSCLC Cells | 2.76 µM nih.gov |
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) is a crucial enzyme involved in DNA single-strand break repair. nih.govnih.gov Its inhibition can lead to genomic instability and cell death, particularly in cancer cells with defective DNA repair pathways, a concept known as synthetic lethality. nih.gov Quinazolinone derivatives have emerged as effective PARP inhibitors. nih.govnih.gov
One of the early potent compounds identified was 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025), which exhibited an IC50 of 400 nM. researchgate.net Structure-activity relationship studies revealed that an 8-hydroxy or 8-methyl substituent generally enhances PARP inhibitory activity compared to an 8-methoxy group. semanticscholar.org For example, compounds in the 8-methylquinazolinone series have shown IC50 values in the range of 0.13-0.27 µM, ranking them among the most potent PARP inhibitors. semanticscholar.org
More recently, a series of novel 4-hydroxyquinazoline (B93491) derivatives were designed to overcome resistance to existing PARP inhibitors (PARPi). nih.gov A lead compound, designated B1, showed significant cytotoxicity in PARPi-resistant cell lines and effectively inhibited PARP1 activity with an IC50 value of 63.81 nM. nih.gov Mechanistic studies confirmed that compound B1 dose-dependently suppressed intracellular PAR formation, a direct indicator of PARP activity inhibition. nih.gov
| Compound | Target | Inhibitory Concentration (IC50) |
|---|---|---|
| 8-Hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) | PARP | 0.40 µM (400 nM) researchgate.netsemanticscholar.org |
| 8-Methylquinazolinone Series | PARP | 0.13 - 0.27 µM semanticscholar.org |
| Compound B1 (4-Hydroxyquinazoline derivative) | PARP1 | 63.81 nM nih.gov |
General Tyrosine Kinase Inhibition
The anticancer effects of this compound derivatives extend beyond EGFR to a broader spectrum of tyrosine kinases. nih.govbeilstein-journals.org The 4-anilinoquinazoline scaffold is known to inhibit other receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis, such as the vascular endothelial growth factor receptor (VEGFR-2) and the platelet-derived growth factor receptor beta (PDGFR-β). nih.govbeilstein-journals.orgnih.gov This multi-kinase inhibition profile can lead to more comprehensive antitumor activity. nih.gov
Studies on novel anilinoquinazoline (B1252766) derivatives have identified compounds with potent, dual inhibitory effects. For instance, some derivatives were found to inhibit both EGFR and VEGFR-2, which are key players in tumor cell proliferation and the formation of new blood vessels (angiogenesis) that supply tumors. mdpi.com A study focusing on 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives explored their potential as cytotoxic agents by targeting the β-catenin/TCF4 signaling pathway, which is downstream of many kinase signaling cascades. nih.govsemanticscholar.org This indicates that the therapeutic effects can be mediated by targeting a network of interconnected pathways.
Molecular modeling has suggested that favorable interactions with the kinase domain's ATP-binding site are crucial for the inhibitory potency of these compounds. nih.gov The development of multi-tyrosine kinase inhibitors based on the quinazoline core remains an active area of research, aiming to create agents with enhanced efficacy and the ability to overcome resistance mechanisms. nih.gov
Mechanisms of Antiproliferative and Cytotoxic Action
The inhibition of molecular targets like EGFR and PARP by this compound derivatives translates into potent antiproliferative and cytotoxic effects through various cellular mechanisms.
One of the primary outcomes is the induction of apoptosis, or programmed cell death. nih.govnih.gov For example, the 4-hydroxyquinazoline derivative B1 was shown to stimulate the formation of intracellular reactive oxygen species (ROS) and cause depolarization of the mitochondrial membrane, key events that trigger the apoptotic cascade. nih.gov Similarly, another potent 8-methoxyquinazoline derivative, compound 18B, was found to induce apoptosis in HCT116 and HepG2 cancer cells, as confirmed by Hoechst staining and Annexin V/PI assays. nih.govsemanticscholar.org
In addition to apoptosis, these compounds can inhibit cell migration and arrest the cell cycle. Compound 18B effectively inhibited the migration of HCT116 and HepG2 cells in wound healing assays. nih.govsemanticscholar.org The dual EGFR/c-Met inhibitor TS-41 was demonstrated to induce cell cycle arrest in A549-P cells in a concentration-dependent manner. nih.gov
Mechanistically, these effects are often linked to the downregulation of critical signaling pathways. Compound 18B was shown to downregulate the β-catenin/TCF4 signaling pathway by reducing the protein expression of β-catenin and TCF4, which in turn decreased the mRNA levels of downstream targets like c-MYC and Cyclin D1 that are essential for cell proliferation. nih.govsemanticscholar.org Likewise, western blot analysis revealed that TS-41 significantly downregulated the phosphorylation of EGFR, c-Met, and their downstream effector AKT, thereby halting the pro-survival signals within the cancer cells. nih.gov
Antimicrobial Efficacy
Beyond their established role in oncology, quinazoline and quinazolinone derivatives have demonstrated a wide spectrum of antimicrobial activity, making them a promising class of substances for developing new antibacterial agents. sphinxsai.comeco-vector.comrjeid.comnih.gov This is particularly important given the global rise of antibiotic-resistant pathogenic bacteria. sphinxsai.com
Antibacterial Activity (Gram-positive vs. Gram-negative)
Derivatives based on the quinazoline scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria. sphinxsai.comresearchgate.net The antibacterial action is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are necessary for DNA replication and repair. eco-vector.com
Studies have evaluated the activity of these compounds against common pathogens. For Gram-positive bacteria, Staphylococcus aureus is a frequent target, including methicillin-resistant strains (MRSA). eco-vector.comnih.gov For Gram-negative bacteria, Escherichia coli is often used in screening assays. sphinxsai.com
The introduction of specific substituents onto the quinazoline core can significantly influence antibacterial potency. For example, the presence of a methoxy (B1213986) group at the C-8 position of the related quinolone nucleus has been shown to enhance inhibitory activity against DNA gyrase, leading to potent activity against S. aureus. nih.gov A study on novel N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides identified a compound (f1) with potent antibacterial activity against a panel of MRSA strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4–8 µg/mL. nih.gov Other research has shown that certain quinazolinone derivatives exhibit significant activity against E. coli. researchgate.net
| Compound Class/Example | Bacterial Strain | Activity (MIC, µg/mL) |
|---|---|---|
| Compound f1 (N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide) | Staphylococcus aureus (MRSA) | 4 - 8 nih.gov |
| Compound f1 | Staphylococcus aureus (VISA) | 4 - 16 nih.gov |
| VMA-17-04 (Quinazolin-4(3H)-one derivative) | Staphylococcus aureus | 16 eco-vector.com |
| VMA-17-01 (Quinazolin-4(3H)-one derivative) | Staphylococcus aureus | 32 eco-vector.com |
| VMA-13-05 (Quinazolin-4(3H)-one derivative) | Staphylococcus aureus | 64 eco-vector.com |
Antifungal Activity
Derivatives of the quinazoline scaffold have demonstrated notable antifungal properties against a variety of pathogenic fungi. Research into this area has revealed that specific structural modifications, such as the inclusion of halogen atoms, can significantly enhance their efficacy.
Studies on quinazolinone derivatives have shown that the presence of a chlorine atom can produce a pronounced inhibitory effect against certain fungi. For instance, chloro-substituted quinazolinone compounds were found to have an obvious inhibitory effect against the plant pathogenic fungus Rhizoctonia solani AG1. mdpi.com The degree of activity appears correlated with the chlorine content, with higher chlorine content leading to a better antifungal effect against this specific fungus. mdpi.com In broader screenings, various synthesized quinazolinone derivatives have displayed considerable activity against fungi such as Aspergillus niger and Candida albicans. sphinxsai.com
Furthermore, the combination of a quinazoline nucleus with other heterocyclic systems, like pyrazole, has been explored to create hybrid molecules with potentially synergistic bioactivity. Pyrazol-quinazolinone derivatives have been reported to possess good antifungal and antibacterial effects. mdpi.com The investigation of metal chelates of quinazolin-4-one derivatives has also been a fruitful area of research, with studies indicating that metal complexes, particularly with copper (II), can exhibit greater antifungal activity than the parent ligand against various fungi. researchgate.net
Table 1: Antifungal Activity of Quinazoline Derivatives
| Derivative Class | Fungal Strain(s) | Key Findings | Source(s) |
|---|---|---|---|
| Chloro-substituted Quinazolinones | Rhizoctonia solani AG1 | Showed obvious inhibitory effects; higher chlorine content improved efficacy. | mdpi.com |
| General Quinazolinone Derivatives | Aspergillus niger, Candida albicans | Compounds were found to be sensitive towards these pathogenic fungi. | sphinxsai.com |
| Pyrazol-quinazolinones | Various fungi | Reported to have good antifungal effects. | mdpi.com |
| Metal Chelates of Quinazolin-4-one | Various fungi | Metal chelates, especially Cu(II), showed enhanced antifungal activity compared to the ligand alone. | researchgate.net |
Antiviral Activity (e.g., SARS-CoV-2 Mpro Inhibition)
The main protease (Mpro) of SARS-CoV-2, a cysteine protease essential for viral replication, has become a primary target for the development of antiviral drugs. researchgate.netbiorxiv.org Quinazoline derivatives have emerged as a promising scaffold for designing potent Mpro inhibitors.
Medicinal chemistry and rational drug design strategies have led to the identification of a quinazolin-4-one series of nonpeptidic, noncovalent SARS-CoV-2 Mpro inhibitors. nih.gov One particular compound from this series, C7, demonstrated superior inhibitory activity against SARS-CoV-2 Mpro compared to the natural product baicalein, with an IC50 value of 0.085 ± 0.006 μM. nih.gov Furthermore, C7 effectively inhibited viral replication in SARS-CoV-2-infected Vero E6 cells with an EC50 of 1.10 ± 0.12 μM and showed low cytotoxicity. nih.gov The cocrystal structure of Mpro in complex with another potent inhibitor, MI-23, has been resolved, revealing its mode of interaction with the enzyme. nih.gov Two compounds from this related series, MI-09 and MI-30, also showed excellent antiviral activity in cell-based assays. nih.gov
These findings underscore the potential of the quinazolin-4-one framework as a foundational structure for developing effective non-covalent inhibitors against SARS-CoV-2 Mpro, offering a promising avenue for new anti-COVID-19 therapeutics. nih.gov
Table 2: SARS-CoV-2 Mpro Inhibitory Activity of Quinazolin-4-one Derivatives
| Compound | Inhibitory Activity (IC50, μM) | Antiviral Activity (EC50, μM) | Notes | Source(s) |
|---|---|---|---|---|
| C7 | 0.085 ± 0.006 | 1.10 ± 0.12 | Non-covalent inhibitor with low cytotoxicity. | nih.gov |
| Baicalein (Reference) | 0.966 ± 0.065 | 5.15 ± 1.64 | Natural product reference compound. | nih.gov |
| MI-09 | Not specified | Excellent | Bicycloproline-containing Mpro inhibitor. | nih.gov |
| MI-30 | Not specified | Excellent | Bicycloproline-containing Mpro inhibitor. | nih.gov |
Anti-inflammatory and Immunomodulatory Potentials
Structurally related 4-aminoquinoline (B48711) compounds, such as chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ), are well-documented for their significant immunomodulatory and anti-inflammatory effects. nih.gov These properties provide a strong rationale for investigating similar activities in this compound and its derivatives.
The anti-inflammatory mechanisms of CQ and HCQ involve the inhibition of pro-inflammatory cytokine production. nih.gov They have been shown to suppress the production of interleukin-1 (IL-1), IL-6, interferon-γ (IFN-γ), and tumor necrosis factor-α (TNF-α). nih.gov Furthermore, chloroquine can block the production of prostaglandins (B1171923) by limiting the accessibility of the arachidonic acid substrate. nih.gov
In terms of immunomodulation, these compounds can influence the balance of T-helper cell responses. Chloroquine has been observed to augment the production of the anti-inflammatory cytokine IL-10 in peripheral blood mononuclear cells (PBMCs). nih.gov Additionally, HCQ can inhibit cytokine generation from B-cell subsets and effectively block the differentiation of memory B-cells into antibody-producing plasmablasts. nih.gov Given the shared quinoline (B57606)/quinazoline core, it is plausible that derivatives of this compound could exhibit a similar capacity to modulate immune responses and inflammatory pathways.
Other Noteworthy Biological Activities
Anticonvulsant Effects
The quinazolin-4(3H)-one structure is recognized as an important class of heterocyclic compounds possessing anticonvulsant and central nervous system (CNS) depressant activities. mdpi.com Structure-activity relationship (SAR) studies have identified key structural features necessary for this activity, including the quinazolin-4(3H)-one moiety as a hydrophobic domain and specific atoms for hydrogen bonding and electron donation. mdpi.com
Research on various derivatives has demonstrated their potential in preclinical seizure models. In the pentylenetetrazole (PTZ)-induced seizure model, which is indicative of an influence on GABAergic transmission, many quinazolin-4(3H)-one derivatives exhibit anticonvulsant properties. mdpi.comfarmaceut.org Some newly synthesized 3H-quinazolin-4-one derivatives showed their highest anticonvulsant activity at low doses (50–100 mg kg–1) in mice. farmaceut.org Similarly, a series of 4-chloro- and 4-methoxybenzanilide derivatives were synthesized and evaluated for anticonvulsant activity, with some compounds showing potent effects in the maximal electroshock (MES) test. nih.gov These findings suggest that the quinazoline scaffold is a valuable template for the development of new anticonvulsant agents. mdpi.com
Table 3: Anticonvulsant Activity of Quinazoline and Related Derivatives
| Derivative Class | Seizure Model | Key Findings | Source(s) |
|---|---|---|---|
| Quinazolin-4(3H)-ones | Pentylenetetrazole (PTZ) | Many derivatives exhibit anticonvulsant properties, suggesting influence on GABAergic transmission. | mdpi.com |
| 3H-Quinazolin-4-ones | Pentylenetetrazole (PTZ) | Highest activity observed at low doses (50-100 mg kg-1) in mice. | farmaceut.org |
| 4-Chloro- and 4-Methoxybenzanilides | Maximal Electroshock (MES) | Some derivatives showed significant anticonvulsant potency. | nih.gov |
Antimalarial Properties
The 4-amino-7-chloroquinoline scaffold is the cornerstone of several pivotal antimalarial drugs, including chloroquine and amodiaquine. mdpi.com The well-documented efficacy of these compounds establishes a strong precedent for the antimalarial potential of derivatives based on the related 4-chloro-quinazoline core. The 7-chloroquinoline (B30040) moiety is a crucial pharmacophore for activity against Plasmodium parasites. nih.gov
The primary mechanism of action for 4-aminoquinoline drugs is the inhibition of hemozoin formation in the parasite's food vacuole. These drugs prevent the detoxification of heme, which is a toxic byproduct of hemoglobin digestion, leading to an accumulation of toxic heme molecules that kill the parasite. mdpi.com New molecules based on this class continue to be developed, with some, like ferroquine, reaching clinical trials. mdpi.com The design of hybrid molecules, which combine the 4-amino-7-chloroquinoline scaffold with other chemical moieties, is an active area of research to overcome drug resistance and improve efficacy. nih.gov Given this background, derivatives of this compound represent a class of compounds with a high potential for antimalarial activity.
Antidiabetic Applications
While direct studies on the antidiabetic applications of this compound derivatives are not extensively documented in the available literature, related 4-aminoquinoline compounds offer some insight into potential effects on glucose metabolism. A known, though rare, side effect of chloroquine (CQ) and hydroxychloroquine (HCQ) is hypoglycemia in non-diabetic patients. nih.gov This suggests that these compounds can influence the body's glucose regulation mechanisms. This effect implies that in critically ill patients, CQ and HCQ could potentially deplete the body's energy stores. nih.gov This observed impact on blood glucose levels, although a side effect, indicates that the quinoline scaffold can interact with pathways involved in glucose homeostasis, warranting further investigation into the potential antidiabetic or glucose-modulating applications of its derivatives.
Analgesic Effects
Investigations into the pharmacological properties of quinazoline derivatives have revealed their potential as effective analgesic agents. While direct research on this compound is not extensively detailed in available literature, studies on structurally analogous compounds, particularly those featuring chloro, methyl, and methoxy substitutions on the quinazoline scaffold, provide significant insights into their capacity to modulate nociceptive pathways. The analgesic potential of these derivatives has been primarily evaluated through peripheral and central pain models in preclinical studies.
Detailed Research Findings
Research has demonstrated that modifications on the quinazoline ring system significantly influence analgesic efficacy. The primary methods used to assess this activity include the acetic acid-induced writhing test, which evaluates peripheral analgesic effects, and the tail-flick or hot-plate tests, which are indicative of central analgesic mechanisms. researchgate.netmdpi.com
One particularly relevant study investigated the analgesic properties of 7-chloro-2-methyl-quinazolin-4(3H)-one derivatives. researchgate.net The compounds were assessed using the acetic acid-induced writhing model in mice, a standard test for evaluating peripheral analgesia. The results indicated a substantial reduction in pain response, demonstrating the potent analgesic nature of this structural class. The study reported significant percentage inhibition of writhing compared to control groups, highlighting the promise of these derivatives. researchgate.net
| Compound | Analgesic Activity (% Inhibition of Writhing) |
|---|---|
| 7-chloro-2-methyl-4H-benzo[d] researchgate.netnih.gov-oxazin-4-one | 74.67% |
| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | 83.80% |
Further studies on different series of quinazoline derivatives have corroborated these findings. For instance, new 2,3-dihydroquinazolin-4(1H)-one derivatives bearing a chalcone (B49325) moiety were synthesized and evaluated for analgesic activity. nih.gov Within this series, compounds featuring a 4-chlorophenyl or a 4-nitrophenyl group were identified as the most potent analgesics. nih.gov Similarly, research into 2,4,6-trisubstituted-quinazoline derivatives found that at least four compounds in the tested series exhibited more potent analgesic effects than the standard reference drug, Indomethacin. nih.gov
The structure-activity relationship (SAR) studies offer additional understanding. For a series of pyrazole-substituted quinazolinones, it was noted that substitutions at the 8-position with a methyl group did not lead to an increase in analgesic activity. mdpi.com Conversely, another study on acetamide (B32628) derivatives of quinazoline found that compounds substituted with smaller aliphatic groups (methyl or ethyl) displayed the most potent analgesic activity, which was moderately more powerful than the reference standard, diclofenac (B195802) sodium. hilarispublisher.com This suggests that the nature and position of substituents are critical determinants of the analgesic effects of these compounds.
| Derivative Class | Key Structural Feature | Observed Activity | Reference Drug |
|---|---|---|---|
| 2,4,6-Trisubstituted-quinazolines | Various substitutions | Potent activity (four compounds) | Indomethacin nih.gov |
| 2,3-Dihydroquinazolin-4(1H)-ones | Chalcone moiety with 4-chlorophenyl group | Most active in series | Not specified nih.gov |
| Substituted Acetamides of Quinazoline | Aliphatic group (CH3 or C2H5) | Most potent in series | Diclofenac Sodium hilarispublisher.com |
| Hybrid Quinazoline-Isoxazole Derivatives | Isoxazole moiety | Mild-to-strong activity | Diclofenac Sodium mdpi.com |
Collectively, these research findings underscore the significant potential of the quinazoline scaffold as a template for developing novel analgesic drugs. The consistent observation of high analgesic activity in derivatives that are structurally related to this compound strongly supports the rationale for further investigation into this specific compound and its analogues.
Structure Activity Relationship Sar and Pharmacophore Elucidation of 4 Chloro 8 Methoxy 2 Methylquinazoline Analogues
Impact of Substituents on Biological Potency and Selectivity
The biological profile of 4-Chloro-8-methoxy-2-methylquinazoline analogues is significantly influenced by the nature and position of various substituents on the quinazoline (B50416) core. Strategic modifications at the C-4, C-2, and the aromatic ring (A ring) positions have been extensively explored to optimize potency and selectivity towards different biological targets.
Role of C-4 Substitution (e.g., Anilino, Amino Derivatives)
The C-4 position of the quinazoline ring is a critical site for interaction with biological targets, and substitutions at this position with anilino or amino moieties have proven to be highly effective in modulating activity. The chlorine atom at the C-4 position of the parent compound serves as a versatile handle for introducing these and other functionalities through nucleophilic substitution reactions.
The introduction of a 4-anilino moiety is a hallmark of many potent enzyme inhibitors, particularly those targeting tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). SAR studies have demonstrated that the nature of the aniline (B41778) ring itself is crucial. For instance, small, lipophilic groups at the 3-position of the anilino ring are preferred for potent EGFR inhibition. Furthermore, the substitution pattern on the anilino ring can dictate selectivity and overcome resistance mechanisms. For example, in the context of anti-MERS-CoV agents, a 3-chloro-4-fluoroaniline (B193440) at the C-4 position was found to be optimal for high inhibitory activity. nih.gov
The following table summarizes the impact of various C-4 substitutions on the biological activity of quinazoline analogues.
| C-4 Substituent | Biological Target/Activity | Key Findings |
| 3-Substituted Anilino | EGFR Tyrosine Kinase | Small lipophilic groups at the 3-position of the aniline ring enhance inhibitory potency. |
| 3-Chloro-4-fluoroaniline | MERS-CoV | Found to be a key substituent for potent anti-MERS-CoV activity. nih.gov |
| Decylamine | Antimicrobial | Beneficial for activity against both gram-positive and gram-negative bacteria. nih.gov |
| N-substituted Amines | Various | Allows for modulation of physicochemical properties and exploration of diverse biological targets. |
Influence of C-2 Substituent (e.g., Methyl Group, Aryl Group)
The C-2 position of the quinazoline scaffold offers another critical point for structural modification that significantly impacts biological activity. The presence of a small lipophilic group, such as the methyl group in this compound, is often favored for certain biological activities.
In the development of tubulin polymerization inhibitors, for instance, the 2-methyl group has been identified as an important feature. nih.gov However, replacing the methyl group with larger aryl moieties can lead to a shift in the biological target or an enhancement of potency for other enzymes. Studies on 2-aryl-substituted quinazolines have demonstrated their potential as inhibitors of various kinases and other enzymes. For example, 2-arylquinazoline derivatives have been developed as potent and selective inhibitors of Apoptosis signal-regulating kinase 1 (ASK1). nih.gov
The table below illustrates the differential effects of C-2 substituents on the activity of quinazoline derivatives.
| C-2 Substituent | Biological Target/Activity | Key Findings |
| Methyl | Tubulin Polymerization Inhibition | A small lipophilic group like methyl is often important for this activity. nih.gov |
| Aryl | ASK1 Inhibition | 2-Aryl substitution can lead to potent and selective inhibitors of kinases like ASK1. nih.gov |
| Aryl | Topoisomerase Inhibition | The presence of a phenyl ring at C-2 can play a vital role in forming hydrogen bonds with the enzyme, improving interaction and binding. nih.gov |
Effects of C-8 Methoxy (B1213986) Group and Other Aromatic Ring Substitutions (e.g., Halogenation at C-6, C-8)
Substituents on the benzene (B151609) ring (A ring) of the quinazoline nucleus, such as the methoxy group at C-8 and halogens at C-6 or C-8, play a crucial role in modulating the electronic properties and steric profile of the molecule, thereby influencing its biological activity and selectivity.
The C-8 methoxy group, as present in the parent compound, can significantly impact potency. In a study of 4-anilino-2-phenylquinoline derivatives, the positioning of a methoxy group was found to be crucial for antiproliferative activity, with the 6-methoxy analogue showing greater potency than the 8-methoxy analogue. researchgate.net This highlights the subtle yet significant role of substituent positioning on the aromatic ring. In the context of tankyrase inhibitors, larger substituents at the C-8 position of quinazolin-4-ones have been shown to engage in new interactions, improving both affinity and selectivity. nih.gov
Halogenation of the quinazoline ring, particularly at the C-6 and C-8 positions, is a common strategy to enhance biological activity. The presence of a halogen atom at these positions can improve antimicrobial and anticancer effects. nih.govnih.gov For instance, an iodo-group at C-6 was found to be detrimental to the antimicrobial activity of certain 2,4,6-trisubstituted quinazolines, indicating that the nature and position of the halogen are critical. nih.gov Structure-activity relationship studies have revealed that the existence of a halogen atom at the 6 and 8 positions can be a key determinant for improved antimicrobial activities. nih.gov
The following table summarizes the effects of substitutions on the aromatic ring of the quinazoline core.
| Aromatic Ring Substitution | Position(s) | Biological Target/Activity | Key Findings |
| Methoxy | C-8 | Tankyrase Inhibition | Larger substituents at C-8 can lead to improved affinity and selectivity. nih.gov |
| Methoxy | C-6 vs. C-8 | Antiproliferative | 6-Methoxy substitution showed higher potency than 8-methoxy in certain 4-anilino-2-phenylquinolines. researchgate.net |
| Halogen (Iodo) | C-6 | Antimicrobial | Found to be detrimental to activity in some 2,4,6-trisubstituted quinazolines. nih.gov |
| Halogen | C-6, C-8 | Antimicrobial | The presence of halogens at these positions can enhance antimicrobial activity. nih.gov |
Conformational Analysis and Bioactive Conformation Studies
The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. For quinazoline analogues to effectively bind to their target, they must adopt a specific low-energy conformation, often referred to as the bioactive conformation. Conformational analysis and bioactive conformation studies aim to elucidate this preferred spatial arrangement.
Studies on pyrazino[2,1-b]quinazoline-3,6-diones, which share a related heterocyclic system, have utilized methods like DFT (Density Functional Theory) to minimize the energy of different conformers and identify the most stable arrangements. Such studies have revealed specific boat conformations for the piperazine (B1678402) ring, which dictates the orientation of key substituents. While direct conformational studies on this compound are not extensively reported, the principles derived from related structures underscore the importance of understanding the molecule's conformational landscape to rationalize its biological activity.
Ligand-Target Interaction Profiling
The biological effect of a drug molecule is initiated by its binding to a specific target, typically a protein such as an enzyme or a receptor. Ligand-target interaction profiling involves identifying these interactions at the molecular level, which often include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For many quinazoline-based inhibitors, particularly those targeting kinases, the nitrogen atoms in the pyrimidine (B1678525) ring are crucial for forming hydrogen bonds with the hinge region of the kinase domain. For example, the N1 atom of the quinazoline scaffold is a key hydrogen bond acceptor. The substituents on the quinazoline ring then extend into different pockets of the binding site, making specific interactions that contribute to affinity and selectivity.
Halogen atoms at positions like C-6 or C-8 can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity. Understanding this detailed interaction profile is essential for designing next-generation inhibitors with improved potency and selectivity, and to overcome challenges such as drug resistance.
Advanced Computational Chemistry and in Silico Drug Design for 4 Chloro 8 Methoxy 2 Methylquinazoline
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fip.orgresearchgate.net It is most commonly used to predict the binding mode and affinity of a small molecule ligand, such as 4-Chloro-8-methoxy-2-methylquinazoline, to the active site of a target protein. The primary goal is to identify plausible binding poses and to estimate the strength of the interaction, typically quantified as a binding energy or docking score. fip.org
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target receptor. Using sophisticated algorithms, the ligand is then flexibly positioned into the receptor's binding site in a multitude of conformations. Each of these poses is evaluated using a scoring function, which estimates the binding free energy. analis.com.my A lower binding energy value generally indicates a more stable and favorable interaction. fip.org
For this compound, docking studies would be instrumental in identifying potential biological targets, such as protein kinases, which are common targets for quinazoline-based inhibitors. The results would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the target protein. While specific docking studies for this compound against particular targets are not extensively detailed in publicly available literature, the table below illustrates the typical data generated from such an analysis.
| Potential Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions Predicted |
|---|---|---|---|
| [e.g., Epidermal Growth Factor Receptor (EGFR)] | [Data not available in published literature] | [Data not available in published literature] | [e.g., Hydrogen bonds, Hydrophobic, Pi-stacking] |
| [e.g., Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)] | [Data not available in published literature] | [Data not available in published literature] | [e.g., Hydrogen bonds, Halogen bonds] |
| [e.g., Cyclooxygenase-2 (COX-2)] | [Data not available in published literature] | [Data not available in published literature] | [e.g., Hydrophobic, van der Waals] |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Dynamics
Following molecular docking, molecular dynamics (MD) simulations can be employed to investigate the stability and dynamic behavior of the predicted ligand-protein complex over time. wustl.eduwikipedia.org MD simulations provide a detailed view of the atomic motions of the system by solving Newton's equations of motion for all atoms in the complex, which is solvated in a box of water and ions to mimic physiological conditions. wustl.educopernicus.org
An MD simulation would typically start with the most promising binding pose of this compound obtained from docking. The simulation tracks the trajectory of each atom over a set period, often in the range of nanoseconds to microseconds. Analysis of this trajectory can reveal:
Stability of the Complex: By calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, one can assess if the ligand remains stably bound within the active site or if it dissociates.
Flexibility of Residues: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are rigid upon ligand binding.
Interaction Persistence: The simulation allows for the monitoring of key intermolecular interactions (e.g., hydrogen bonds) to determine their stability and duration over the simulation period.
These simulations offer a more realistic and dynamic picture of the binding event than the static view provided by molecular docking. wikipedia.org
| Simulation Parameter | Typical Value/Condition | Analysis Metric | Information Yielded |
|---|---|---|---|
| Simulation Time | 100-200 nanoseconds | RMSD (Root Mean Square Deviation) | Stability of the ligand in the binding pocket. |
| Force Field | [e.g., AMBER, CHARMM] | RMSF (Root Mean Square Fluctuation) | Flexibility of protein residues upon binding. |
| Solvent Model | [e.g., TIP3P Water] | Hydrogen Bond Analysis | Persistence and strength of key H-bond interactions. |
| Ensemble | NPT (Isothermal-isobaric) | Binding Free Energy (MM/PBSA) | More accurate estimation of binding affinity. |
Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction
Quantum mechanical (QM) calculations are used to model the electronic structure of a molecule with high accuracy, providing insights into its intrinsic properties and chemical reactivity. nih.gov Unlike the classical mechanics approach of molecular docking and MD, QM methods consider the electronic distribution and orbital interactions within the molecule.
Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT would be applied to optimize its three-dimensional geometry to the lowest energy state. From this optimized structure, various electronic properties such as orbital energies, dipole moment, and electrostatic potential can be calculated, which are crucial for understanding its reactivity and intermolecular interactions. nih.gov
Frontier molecular orbital theory is a key component of DFT analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap implies that the molecule is more polarizable and requires less energy to become excited, suggesting higher chemical reactivity. nih.gov
Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. An MESP map of this compound would reveal the locations of its nucleophilic (e.g., nitrogen atoms, methoxy (B1213986) oxygen) and electrophilic sites, providing a guide to its potential non-covalent interactions with a biological target.
| Property | Description | Predicted Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | [Data not available in published literature] |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | [Data not available in published literature] |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability. | [Data not available in published literature] |
| Dipole Moment | Measure of the overall polarity of the molecule. | [Data not available in published literature] |
| MESP Negative Region(s) | Electron-rich areas, potential sites for hydrogen bond accepting. | [Predicted around N atoms and O atom] |
| MESP Positive Region(s) | Electron-poor areas, potential sites for hydrogen bond donating. | [Predicted around aromatic hydrogens] |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. openbioinformaticsjournal.comslideshare.net A QSAR model is a regression or classification model that predicts the activity of a new or untested molecule based on its physicochemical properties, known as molecular descriptors. openbioinformaticsjournal.com
To develop a QSAR model for quinazoline (B50416) derivatives, a dataset of compounds with structurally similar features to this compound, along with their experimentally measured biological activities (e.g., IC₅₀ values), would be required. Various molecular descriptors would be calculated for each compound, including:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Describing atomic connectivity.
Geometric descriptors: Related to the 3D structure of the molecule.
Physicochemical descriptors: LogP (lipophilicity), molar refractivity.
Electronic descriptors: Dipole moment, HOMO/LUMO energies from QM calculations.
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build an equation that relates a selection of these descriptors to the observed biological activity. openbioinformaticsjournal.comresearchgate.net A validated QSAR model can be used to predict the activity of this compound and to guide the design of new analogues with potentially improved potency.
| Descriptor Class | Example Descriptor | Property Represented |
|---|---|---|
| Physicochemical | LogP | Lipophilicity/Hydrophobicity |
| Electronic | Dipole Moment | Molecular Polarity |
| Topological | Wiener Index | Molecular Branching |
| Quantum Mechanical | HOMO-LUMO Gap | Chemical Reactivity |
| Geometric | Molecular Surface Area | Molecular Size and Shape |
3D-QSAR (CoMFA, CoMSIA) for Spatial Requirements
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are pivotal for elucidating the precise spatial and electronic features of a molecule that are critical for its biological activity. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR approaches. These methods are used to build predictive models that correlate the 3D properties of a series of compounds with their known activities. researchgate.net
For quinazoline derivatives, 3D-QSAR studies have been successfully employed to understand the structure-activity relationship of these compounds as inhibitors of specific biological targets, such as thymidylate synthase. nih.gov In these studies, a series of quinazoline antifolates were analyzed to build robust CoMFA and CoMSIA models. nih.gov
The CoMFA method calculates steric (Lennard-Jones) and electrostatic (Coulomb) fields around the molecules, while CoMSIA provides a more detailed analysis by evaluating additional descriptors, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net The statistical quality of these models is assessed through parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.net A study on quinazoline antifolates yielded a CoMFA model with a q² of 0.573 and an r² of 0.935. nih.gov The corresponding CoMSIA model produced a q² of 0.445 and an r² of 0.893. nih.gov These statistical values indicate that the generated models are reliable and possess strong predictive ability. researchgate.netnih.gov
The results of these analyses are often visualized as 3D contour maps. These maps highlight specific regions around the molecular scaffold where modifications would likely enhance or diminish biological activity. For instance, a green contour in a steric map indicates a region where bulky substituents are favored, while a yellow contour suggests that steric bulk is detrimental. Similarly, electrostatic maps use blue and red contours to indicate where electropositive and electronegative groups, respectively, would be beneficial for activity. The insights gained from these CoMFA and CoMSIA contour maps are invaluable for the rational design of new, more potent inhibitors based on the quinazoline scaffold. nih.gov
| Model | Cross-Validated q² | Non-Cross-Validated r² | Predictive Power |
|---|---|---|---|
| CoMFA | 0.573 | 0.935 | Good |
| CoMSIA | 0.445 | 0.893 | Moderate |
Virtual Screening and Lead Optimization Strategies
Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov For quinazoline derivatives, structure-based virtual screening has been a key strategy to identify novel lead compounds, particularly as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov
The process often begins by retrieving a large number of quinazoline derivatives from chemical databases such as PubChem. nih.gov This initial set of compounds is then subjected to a series of computational filters to narrow down the candidates. A common first step is applying drug-likeness filters, such as Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govnih.gov Compounds that violate these rules are often discarded due to a higher probability of poor pharmacokinetic properties. nih.gov
Following this initial filtering, molecular docking simulations are performed. This involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity, often expressed as a docking score, is calculated for each remaining compound. nih.gov In one study, an initial library of 1000 quinazoline derivatives was filtered down to 671 compounds with drug-like properties using Lipinski's rules. nih.gov Further screening based on ADME and toxicity profiles yielded 28 compounds, from which docking studies identified seven leads with better binding scores than a control drug. nih.gov
This multi-step filtering process significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving considerable time and resources. nih.gov The identified "hits" from virtual screening serve as lead compounds for further optimization, where their chemical structure is systematically modified to improve potency and pharmacokinetic properties. nih.gov
| Screening Stage | Number of Compounds | Selection Criteria |
|---|---|---|
| Initial Library (from PubChem) | 1000 | Quinazoline scaffold |
| Drug-Likeness Filtering | 671 | Compliance with Lipinski's rule of five |
| ADME/Toxicity Filtering | 28 | Favorable predicted pharmacokinetic profiles |
| Docking-Based Screening | 7 | Binding scores superior to control drug |
| Final Lead Selection | 3 | Cross-checking of binding scores and stability analysis |
Pharmacokinetic and Pharmacodynamic (ADME/Tox) Predictions
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is a critical component of the drug discovery process. nih.gov Failures in clinical trials are often attributed to poor pharmacokinetic or safety profiles. Therefore, in silico ADME/Tox prediction has become an essential tool, allowing for the early identification of candidates with potentially unfavorable properties. nih.gov
Machine learning and other computational techniques are frequently used to generate predictive models for various ADME/Tox properties. nih.gov For quinazoline derivatives identified through virtual screening, these predictive studies are a crucial subsequent step. Research has shown that selected quinazoline leads can exhibit good pharmacokinetic and pharmacodynamic profiles. nih.gov
Computational tools can predict a wide range of properties. These include, but are not limited to, aqueous solubility, intestinal absorption (often predicted as Caco-2 cell permeability), plasma protein binding, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and various toxicity endpoints. researchgate.net In studies involving quinazoline derivatives, compounds were filtered based on ADME and toxicity profiles to select those with favorable characteristics for further investigation. nih.gov The goal is to identify compounds that not only have high affinity for their target but also possess the necessary properties to be absorbed into the bloodstream, reach the site of action, and be cleared from the body without causing significant toxicity. researchgate.net The early assessment of these properties helps to prioritize the most promising lead compounds for further development. nih.gov
| Category | Property | Importance in Drug Design |
|---|---|---|
| Absorption | Aqueous Solubility | Affects dissolution and absorption. |
| Intestinal Absorption (e.g., Caco-2) | Predicts oral bioavailability. | |
| Distribution | Plasma Protein Binding (PPB) | Impacts the amount of free drug available to act. |
| Blood-Brain Barrier (BBB) Penetration | Crucial for CNS-targeting drugs; undesirable for others. | |
| Metabolism | CYP450 Inhibition/Induction | Predicts potential for drug-drug interactions. |
| Excretion | Half-life (T½) | Determines dosing frequency. |
| Toxicity | Carcinogenicity/Mutagenicity | Identifies potential for long-term adverse effects. |
Challenges, Future Prospects, and Translational Implications in 4 Chloro 8 Methoxy 2 Methylquinazoline Research
Addressing Synthetic Scalability and Efficiency
The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges for quinazoline (B50416) derivatives. Traditional synthetic methods can be inefficient, involving harsh reaction conditions, long reaction times, and low yields, which are not suitable for large-scale manufacturing. nih.govresearchgate.netatlantis-press.com
Key challenges in the synthesis of 4-chloroquinazolines include the need for efficient chlorination of the corresponding quinazolinone precursor and subsequent nucleophilic substitution reactions. nih.govresearchgate.net For instance, the reaction of 4-chloroquinazolines with electron-poor amines can result in long reaction times and low yields. nih.gov To address these issues, modern synthetic strategies are being employed to improve efficiency and scalability. Microwave-assisted synthesis has emerged as a powerful technique, promoting fast and efficient reactions, often under base-free conditions, which reduces reaction times and the use of organic solvents. nih.govbeilstein-journals.org The use of transition-metal catalysts also represents a significant advancement in quinazoline synthesis. nih.gov
Developing sustainable and environmentally benign catalytic methods is a key focus. For example, some methods aim to produce water and dihydrogen as the only by-products. researchgate.net The optimization of reaction conditions, such as solvent choice and temperature, is crucial for improving yields and making the process more suitable for industrial application. researchgate.netatlantis-press.com
Table 1: Comparison of Synthetic Approaches for Quinazoline Derivatives
| Method | Advantages | Disadvantages | Scalability Potential |
|---|---|---|---|
| Conventional Heating | Well-established procedures | Long reaction times, often low yields, harsh conditions nih.gov | Moderate |
| Microwave Irradiation | Rapid, efficient, improved yields, reduced solvent use nih.govbeilstein-journals.org | Requires specialized equipment | High |
| Metal-Catalyzed Reactions | High efficiency, broad substrate scope nih.gov | Catalyst cost and removal can be an issue | High |
| Visible Light-Induced Synthesis | Sustainable, eco-friendly, mild conditions researchgate.net | May have limited substrate scope | Good |
Overcoming Resistance Mechanisms in Therapeutic Applications
A major hurdle in the development of new therapeutics, particularly in oncology, is the emergence of drug resistance. mdpi.comhumanjournals.com Quinazoline derivatives, especially those targeting tyrosine kinases like the epidermal growth factor receptor (EGFR), are susceptible to resistance. mdpi.com Common mechanisms include mutations in the target protein (e.g., the T790M mutation in EGFR) and the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of cancer cells, leading to multidrug resistance (MDR). mdpi.comnih.gov
Research is actively focused on designing novel quinazoline derivatives that can overcome these resistance mechanisms. rsc.org Strategies include:
Developing irreversible inhibitors: These compounds form a covalent bond with the target protein, which can be effective against certain resistance mutations. mdpi.com
Designing dual inhibitors: Targeting multiple signaling pathways simultaneously, such as both EGFR and VEGFR-2, can be a useful strategy for treating resistant cancers. mdpi.com
Creating MDR reversers: Some 2,4-disubstituted quinazolines have been studied as modulators of ABC transporters. By inhibiting these efflux pumps, they can restore the efficacy of co-administered anticancer drugs. nih.gov
Molecular hybridization: Combining the quinazoline scaffold with other pharmacophores can create hybrid molecules with multiple mechanisms of action, potentially circumventing resistance. humanjournals.comrsc.org
For example, studies on certain 2,4-substituted quinazoline derivatives demonstrated potent inhibition of P-gp, with some also showing activity against other transporters like MRP1 and BCRP. nih.gov
Development of Highly Selective and Potent Analogues
The development of analogues of 4-Chloro-8-methoxy-2-methylquinazoline with improved potency and selectivity is a primary goal of medicinal chemistry efforts. The 4-anilinoquinazoline (B1210976) moiety is a key feature in many potent kinase inhibitors. beilstein-journals.org Structure-activity relationship (SAR) studies are crucial for guiding the rational design of new derivatives.
SAR studies have revealed several key insights for quinazoline derivatives:
Substitutions at the C2, C6, and C8 positions of the quinazoline ring are significant for modulating pharmacological activity. nih.gov
The nature and position of substituents on the aniline (B41778) ring in 4-anilinoquinazolines play a critical role in potency and selectivity. Electron-donating or electron-withdrawing groups can significantly alter activity. beilstein-journals.orgmdpi.com For instance, bulky substituents at the 6 or 7 positions of the quinazoline core have been shown to increase potency in some series. mdpi.com
The introduction of hydrophilic groups can improve water solubility, a critical property for drug development. mdpi.com
The synthesis of a library of novel 4-anilinoquinazolines allows for systematic exploration of these relationships. beilstein-journals.org For example, replacing a fluorine atom with chlorine or bromine in one series of compounds led to similar or better inhibitory activity against several cancer cell lines. mdpi.com Molecular modeling can further clarify the structural factors that contribute to high affinity and selectivity for a specific biological target. nih.gov
Integration of Multidisciplinary Approaches (e.g., Chemoinformatics, Omics Technologies)
Modern drug discovery relies heavily on the integration of multidisciplinary approaches to accelerate the identification and optimization of lead compounds. For quinazoline research, these technologies are invaluable.
Chemoinformatics and Molecular Modeling: Computational tools are widely used in the design and study of quinazoline derivatives. Molecular docking studies, for instance, help predict how different compounds will bind to their target proteins, such as P-gp or various kinases. nih.gov This allows researchers to understand binding modes, identify key interactions, and prioritize which novel compounds to synthesize. Virtual screening of large chemical libraries can also identify promising new quinazoline-based hits for further investigation. nih.gov
Genomics can identify genetic mutations (like in EGFR) that confer resistance or sensitivity to a drug.
Proteomics can analyze changes in protein expression and phosphorylation levels (e.g., in the PI3K/Akt/mTOR pathway) following treatment, helping to elucidate the mechanism of action and identify biomarkers. researchgate.net
Transcriptomics can reveal how a compound alters gene expression profiles within cells.
The integration of these computational and high-throughput biological methods provides a more comprehensive understanding of a compound's activity and potential, guiding a more efficient drug development process.
Potential for Preclinical and Clinical Development
While this compound itself is primarily a chemical intermediate, its structural class holds significant therapeutic promise. The 4-anilinoquinazoline scaffold is present in several FDA-approved drugs for cancer therapy, including gefitinib (B1684475), erlotinib, and afatinib, which validates the therapeutic potential of this chemical family. mdpi.com
The pathway from a promising compound to a clinical candidate involves extensive preclinical evaluation. This includes:
In vitro studies: Assessing inhibitory activity against target enzymes and antiproliferative effects in various cell lines.
In vivo studies: Evaluating efficacy in animal models, such as xenograft models for cancer. mdpi.com
Pharmacokinetic studies: Determining how the compound is absorbed, distributed, metabolized, and excreted (ADME).
An example of a related compound's progression is verubulin, a 4-anilinoquinazoline that acts as a tubulin polymerization inhibitor. This compound showed promising activity in glioma models and advanced to Phase 2 clinical trials, demonstrating the translational potential of this class of molecules. beilstein-journals.org The development of novel analogues based on the this compound core could lead to new candidates for preclinical and, ultimately, clinical investigation for various diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-8-methoxy-2-methylquinazoline, and what are their limitations?
- Answer : The compound can be synthesized via electrochemical oxidative cyclization using 2-aminobenzamides as precursors under mild conditions (room temperature, acetic acid electrolyte, aluminum/carbon electrodes). This method avoids high temperatures and transition-metal catalysts, yielding 2-methylquinazolin-4(3H)-one derivatives efficiently . Traditional routes, such as coupling benzyl chlorides with 2-aminobenzamides at elevated temperatures (>100°C), often suffer from lower yields and side reactions (e.g., decomposition of methoxy groups) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Use a combination of X-ray crystallography (to resolve the chloro and methoxy substituent positions) , NMR spectroscopy (¹H/¹³C for methyl and methoxy group assignments), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, methoxy protons typically appear as singlets at δ 3.8–4.0 ppm in ¹H NMR .
Q. What safety protocols are critical when handling this compound?
- Answer : Use N95 masks , chemical-resistant gloves (e.g., nitrile), and full-body protective suits to avoid inhalation or skin contact. The compound’s chloromethyl groups may react exothermically with nucleophiles, requiring inert atmosphere handling . Dispose of waste via halogenated solvent protocols due to the chlorine substituent .
Advanced Research Questions
Q. How can electrochemical methods be optimized to improve yields of this compound?
- Answer : Conduct cyclic voltammetry to identify optimal oxidation potentials for the 2-aminobenzamide precursor. Adjusting the electrolyte pH (e.g., using buffered acetic acid) and electrode surface area (carbon felt vs. rod) can enhance electron transfer efficiency. Recent studies achieved >80% yields by maintaining a current density of 5 mA/cm² and limiting reaction time to 4 hours to prevent over-oxidation .
Q. What analytical strategies resolve contradictions in bioactivity data for quinazoline derivatives?
- Answer : Perform dose-response assays with standardized cell lines (e.g., HEK293 or HepG2) to rule out cytotoxicity artifacts. For example, antibacterial activity discrepancies in 2-(chloromethyl)quinazolines may arise from differences in bacterial membrane permeability; use HPLC-MS to verify compound stability in culture media . Triangulate data with computational docking studies to validate target binding (e.g., DHFR enzyme inhibition) .
Q. How do substituent positions influence the reactivity of this compound in cross-coupling reactions?
- Answer : The chloro group at C4 is highly electrophilic, enabling Suzuki-Miyaura couplings with aryl boronic acids. However, the methoxy group at C8 can sterically hinder coupling at C2. Use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to mitigate this. DFT calculations suggest the C4 position has a lower activation energy (~25 kJ/mol) for oxidative addition compared to C2 .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-dependent bioactivity in quinazoline derivatives?
- Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare means across concentration gradients. For reproducibility, include ≥3 biological replicates and report confidence intervals (95%). Pilot studies should validate assay precision via coefficient of variation (<15%) .
Q. How can researchers design experiments to probe the environmental stability of this compound?
- Answer : Conduct accelerated degradation studies under UV light (λ = 254 nm) and varying pH (2–12) to simulate environmental conditions. Monitor degradation products via LC-QTOF-MS and assess half-lives using first-order kinetics. Methoxy groups are prone to demethylation under acidic conditions, forming quinazolinone byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
